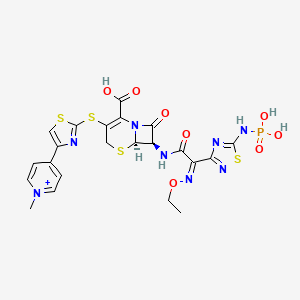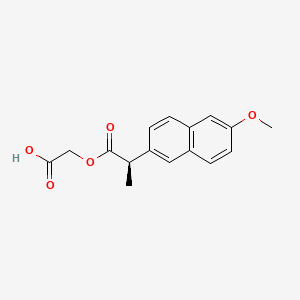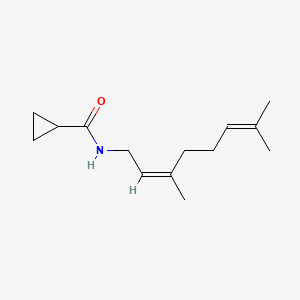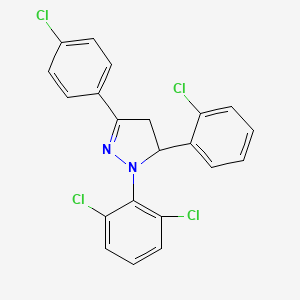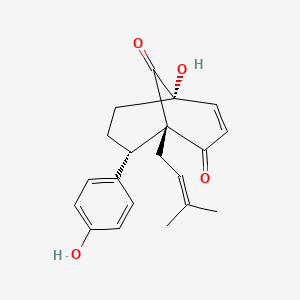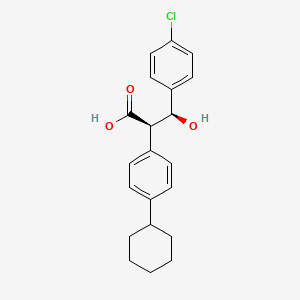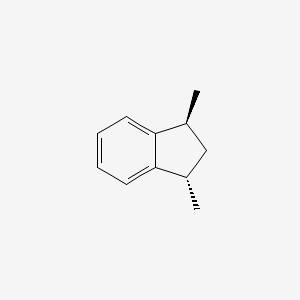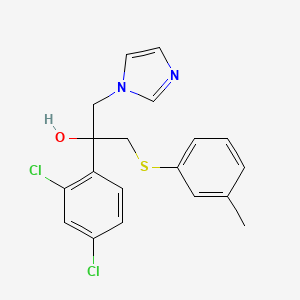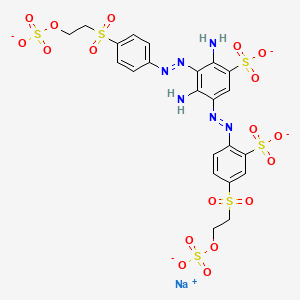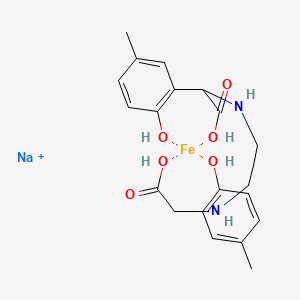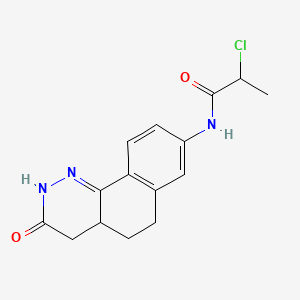
8-((2-Chloropropionyl)amino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((2-Chloropropionyl)amino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one is a synthetic organic compound that belongs to the class of cinnoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Chloropropionyl)amino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropropionyl chloride and a suitable amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like dichloromethane and a base such as triethylamine to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for safety and environmental impact.
化学反応の分析
Types of Reactions
8-((2-Chloropropionyl)amino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropropionyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 8-((2-Chloropropionyl)amino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and targets would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Cinnoline Derivatives: Other compounds in this class may include 4,4a,5,6-tetrahydrobenzo(h)cinnoline and its various substituted derivatives.
Chloropropionyl Compounds: Compounds like 2-chloropropionyl chloride and its derivatives.
Uniqueness
8-((2-Chloropropionyl)amino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one is unique due to its specific structure, which combines the cinnoline core with a chloropropionyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
121866-04-4 |
|---|---|
分子式 |
C15H16ClN3O2 |
分子量 |
305.76 g/mol |
IUPAC名 |
2-chloro-N-(3-oxo-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-8-yl)propanamide |
InChI |
InChI=1S/C15H16ClN3O2/c1-8(16)15(21)17-11-4-5-12-9(6-11)2-3-10-7-13(20)18-19-14(10)12/h4-6,8,10H,2-3,7H2,1H3,(H,17,21)(H,18,20) |
InChIキー |
MMJIKWMAZJJCQO-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C3=NNC(=O)CC3CC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;2,2,2-trifluoroacetic acid](/img/structure/B15191864.png)
